Cas no 1185307-07-6 (2-Amino-5-(methyl-d3)-thiazole)

2-Amino-5-(methyl-d3)-thiazole is a deuterated derivative of 2-amino-5-methylthiazole, where three hydrogen atoms in the methyl group are replaced by deuterium (D). This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. Its stable isotopic incorporation makes it valuable for metabolic and pharmacokinetic research, particularly in tracing molecular pathways and studying drug metabolism. The thiazole scaffold is relevant in pharmaceutical and agrochemical applications, and the deuterated form offers increased stability against metabolic degradation. This compound is suitable for use as an internal standard or a labeled intermediate in synthetic chemistry and analytical applications.
2-Amino-5-(methyl-d3)-thiazole structure
1185307-07-6 structure
Product Name:2-Amino-5-(methyl-d3)-thiazole
CAS No:1185307-07-6
MF:C4H6N2S
MW:117.187324047089
CID:4684187
PubChem ID:45785360
Update Time:2025-06-13

2-Amino-5-(methyl-d3)-thiazole Chemical and Physical Properties

Names and Identifiers

    • AKOS015945006
    • 5-((2)H)methyl-1,3-thiazol-2-amine
    • 1185307-07-6
    • 2-Amino-5-(methyl-d3)-thiazole
    • F92465
    • Inchi: 1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6)/i1D3
    • InChI Key: GUABFMPMKJGSBQ-FIBGUPNXSA-N
    • SMILES: S1C(N)=NC=C1C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 117.04399961g/mol
  • Monoisotopic Mass: 117.04399961g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 66.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 67.2Ų

2-Amino-5-(methyl-d3)-thiazole Pricemore >>

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Additional information on 2-Amino-5-(methyl-d3)-thiazole

Comprehensive Overview of 2-Amino-5-(methyl-d3)-thiazole (CAS No. 1185307-07-6): Properties, Applications, and Research Insights

2-Amino-5-(methyl-d3)-thiazole (CAS No. 1185307-07-6) is a deuterated analog of the widely studied 2-amino-5-methylthiazole, a heterocyclic compound featuring a thiazole backbone. The incorporation of deuterium (d3) at the methyl group enhances its utility in isotope labeling, making it invaluable in pharmaceutical research, metabolic studies, and drug discovery. This compound’s unique structural and isotopic properties have garnered significant attention in recent years, particularly in the context of precision medicine and bioavailability optimization.

The thiazole ring system is a privileged scaffold in medicinal chemistry, known for its presence in bioactive molecules such as vitamin B1 (thiamine) and antibiotics. The deuterated variant, 2-Amino-5-(methyl-d3)-thiazole, offers distinct advantages in kinetic isotope effect (KIE) studies, where deuterium substitution can alter metabolic pathways and improve drug half-life. Researchers are increasingly leveraging this compound to explore deuterium’s role in enhancing molecular stability and reducing toxicity profiles, aligning with the growing demand for safer therapeutics.

In the realm of analytical chemistry, 2-Amino-5-(methyl-d3)-thiazole serves as a critical internal standard for mass spectrometry and NMR spectroscopy. Its deuterated methyl group provides a clear isotopic signature, enabling precise quantification in complex biological matrices. This application is particularly relevant to biomarker discovery and proteomics, where accurate measurement is paramount. Recent publications highlight its use in LC-MS/MS workflows to study drug metabolism and protein interactions, addressing key challenges in translational research.

The synthesis of 2-Amino-5-(methyl-d3)-thiazole typically involves deuterium exchange or labeled precursor routes, ensuring high isotopic purity (>98%). Its chemical stability and compatibility with aqueous and organic solvents make it a versatile tool for in vitro and in vivo studies. Notably, the compound’s low cytotoxicity and high solubility have spurred interest in its potential as a building block for deuterated APIs (active pharmaceutical ingredients), a niche yet rapidly expanding market driven by patent lifecycle management strategies.

From an industrial perspective, the demand for deuterated compounds like 2-Amino-5-(methyl-d3)-thiazole is rising due to their role in next-generation drug design. Pharmaceutical companies are investing heavily in deuterium-enriched drugs, exemplified by FDA-approved therapies such as Deutetrabenazine. This trend underscores the compound’s relevance in addressing unmet medical needs, particularly in neurology and oncology, where isotope effects can modulate receptor binding and enzymatic activity.

Environmental and regulatory considerations also favor 2-Amino-5-(methyl-d3)-thiazole. Unlike traditional halogenated analogs, deuterated compounds often exhibit reduced ecological impact, aligning with green chemistry principles. This aspect resonates with the sustainability goals of modern laboratories, further driving adoption. Additionally, its classification as a non-hazardous material simplifies logistics and storage, a practical advantage for global supply chains.

In summary, 2-Amino-5-(methyl-d3)-thiazole (CAS No. 1185307-07-6) represents a convergence of cutting-edge science and practical innovation. Its applications span drug development, analytical methodologies, and sustainable chemistry, making it a cornerstone of contemporary research. As the scientific community continues to explore deuterium’s potential, this compound will undoubtedly remain at the forefront of molecular design and therapeutic advancement.

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